LY2794193
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-24-8-4-2-3-7(5-8)13(19)18-9-6-16(17,15(22)23)12-10(9)11(12)14(20)21/h2-5,9-12H,6,17H2,1H3,(H,18,19)(H,20,21)(H,22,23)/t9-,10-,11-,12-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNRHIJPZNNDDJ-VZAVHYRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CC(C3C2C3C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)N[C@H]2C[C@]([C@H]3[C@@H]2[C@@H]3C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Pharmacology and Receptor Selectivity of Ly2794193
Agonist Activity and Functional Characterization at mGlu3 Receptors
LY2794193 functions as a potent agonist at human mGlu3 receptors. medchemexpress.com Its activity has been characterized through various in vitro assays, providing insights into its binding affinity and functional effects. nih.gov
Potency and Efficacy in Receptor Binding Assays
Receptor binding assays are fundamental in determining the affinity of a compound for its target receptor. For human mGlu3 receptors, this compound has demonstrated high potency. Reported binding affinity (Ki) values indicate a strong interaction with the mGlu3 receptor. medchemexpress.comprobechem.com
Functional potency is typically assessed by measuring the concentration of the compound required to elicit a half-maximal response (EC50). This compound has shown high functional potency as an agonist at human mGlu3 receptors in cellular assays. medchemexpress.comprobechem.com
The efficacy of an agonist refers to its ability to produce a maximal functional response upon binding to the receptor. This compound has been reported to exhibit significant efficacy in activating mGlu3 receptors. medchemexpress.com
The following table summarizes reported potency and efficacy data for this compound at human mGlu3 receptors:
| Parameter | Value | Receptor | Source |
| Ki | 0.927 nM | hmGlu3 | medchemexpress.com |
| Ki | 0.93 nM | mGlu3 | probechem.com |
| EC50 | 0.47 nM | hmGlu3 | medchemexpress.com |
| EC50 | 47 nM | mGlu3 | probechem.com |
| Efficacy | 66% (Emax) | hmGlu3 | medchemexpress.com |
Note: Discrepancies in reported EC50 values (0.47 nM vs 47 nM) may reflect differences in assay conditions or systems used.
Evaluation of Functional Cellular Responses Mediated by mGlu3 Receptor Activation
Activation of Group II mGlu receptors, including mGlu3, is primarily coupled to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. frontiersin.orgnih.govnih.gov Studies evaluating the functional cellular responses mediated by mGlu3 receptor activation by this compound have focused on this canonical signaling pathway.
Inhibition of forskolin-stimulated cAMP formation is a common method to assess the functional activity of mGlu3 agonists. This compound has been shown to potently inhibit cAMP formation in cells expressing mGlu3 receptors. nih.govresearchgate.net For instance, in cortical slices from control rats, this compound significantly reduced forskolin-stimulated cAMP formation. nih.gov
Beyond the canonical cAMP pathway, mGlu3 receptors have also been implicated in modulating other cellular processes. For example, activation of mGlu3 receptors can influence calcium signaling and interact functionally with mGlu5 receptors, boosting their signaling. medchemexpress.comresearchgate.netresearchgate.net this compound has been shown to inhibit spontaneous Ca2+ oscillations in cultured rat cortical neurons, exhibiting a biphasic inhibition pattern. medchemexpress.com
The functional activation of mGlu3 receptors by this compound has also been linked to the regulation of glial glutamate (B1630785) transporters, such as GLAST and GLT-1, and the GABA transporter GAT1. nih.govtargetmol.comsemanticscholar.org Studies in rats have shown that this compound can enhance the protein levels of GAT1, GLAST, and GLT-1 in certain brain regions. nih.govresearchgate.nettargetmol.comsemanticscholar.org
Subtype Selectivity Profile Against Other Metabotropic Glutamate Receptors
A key characteristic of this compound is its reported selectivity for the mGlu3 receptor over other mGlu receptor subtypes. medchemexpress.comprobechem.comnih.gov This selectivity is crucial for using this compound as a pharmacological tool to study the specific roles of mGlu3 receptors. nih.govportlandpress.com
Discriminatory Activity Against mGlu2 Receptors
Given the high sequence homology and similar signaling pathways of mGlu2 and mGlu3 receptors (both Group II), achieving selectivity between these two subtypes has been a significant challenge in ligand discovery. frontiersin.orgnih.govportlandpress.comnih.gov this compound is noted for its ability to discriminate between mGlu2 and mGlu3 receptors. medchemexpress.comprobechem.comnih.gov
Reported data indicate that this compound is significantly more potent at mGlu3 receptors compared to mGlu2 receptors. medchemexpress.comprobechem.com This differential potency contributes to its selectivity profile.
The following table presents a comparison of this compound potency at human mGlu3 and mGlu2 receptors:
| Receptor | Ki (nM) | EC50 (nM) | Selectivity Ratio (mGlu2 Ki / mGlu3 Ki) | Selectivity Ratio (mGlu2 EC50 / mGlu3 EC50) | Source |
| hmGlu3 | 0.927 | 0.47 | - | - | medchemexpress.com |
| hmGlu2 | 412 | 47.5 | ~444 | ~101 | medchemexpress.com |
| mGlu3 | 0.93 | 47 | - | - | probechem.com |
| mGlu2 | >100-fold selective over mGlu2 | >100-fold selective over mGlu2 | >100 | >100 | probechem.com |
Structural studies have provided insights into the molecular basis for this compound's selectivity for mGlu3 over mGlu2. nih.gov Specific amino acid residues in the binding pocket, such as D279 in mGlu3 (corresponding to E273 in mGlu2), play a critical role in the differential binding and activity of this compound. nih.gov Mutation of D279 in mGlu3 decreased the effect of this compound, while mutation of E273 in mGlu2 increased its affinity for this compound, highlighting the importance of this residue for selectivity. nih.gov
Specificity Across Group I and Group III mGlu Receptor Subtypes
Beyond its selectivity within Group II, this compound has also been evaluated for its activity at mGlu receptors from Group I (mGlu1 and mGlu5) and Group III (mGlu4, mGlu6, mGlu7, and mGlu8). frontiersin.orgnih.govtocris.com Achieving specificity across all mGlu groups is important to ensure that observed pharmacological effects are indeed mediated by the intended target.
While detailed comparative data across all mGlu subtypes for this compound in a single source are limited in the provided snippets, the compound is broadly described as having remarkable mGlu3 receptor selectivity. nih.gov Research on related compounds and the general landscape of mGlu receptor ligand development suggests that selective Group II orthosteric agonists like this compound are designed to have minimal activity at Group I and Group III receptors. acs.orgresearchgate.net Studies on the development of mGlu2/3 selective positive allosteric modulators, for example, have shown high selectivity over mGlu1, mGlu4-8. acs.org
Orthosteric Versus Allosteric Modulation Considerations in mGlu3 Receptor Research
Metabotropic glutamate receptors possess distinct binding sites for ligands: the orthosteric site, where the endogenous agonist glutamate binds, and allosteric sites, which are distinct from the orthosteric site. nih.govmdpi.com Ligands can act as orthosteric agonists or antagonists, or as allosteric modulators (positive allosteric modulators - PAMs; negative allosteric modulators - NAMs). nih.govmdpi.com
This compound is characterized as an orthosteric agonist of the mGlu3 receptor. nih.govnih.govportlandpress.comnih.gov This means it binds to the same site as glutamate and directly activates the receptor. nih.govmdpi.com The development of selective orthosteric agonists like this compound has been a goal in mGlu receptor research to understand the specific functions of individual subtypes. nih.govresearchgate.net
Orthosteric agonists can activate receptors independently of the presence of the endogenous ligand. mdpi.com In contrast, allosteric modulators typically influence receptor activity only in the presence of an orthosteric agonist, offering a potentially more physiological modulation. mdpi.com
Structural Basis of Ly2794193 Mglu3 Receptor Interactions
Cryo-Electron Microscopy Elucidation of the LY2794193-Bound mGlu3 Receptor State
Cryo-EM has been instrumental in resolving the structure of the human mGlu3 receptor homodimer in various ligand-bound states, including when bound to the agonist this compound. nih.govresearchgate.netebi.ac.ukebi.ac.uk These structures offer a detailed view of the receptor's conformation upon agonist binding and the specific interactions formed within the binding pocket.
Receptor Conformation and Ligand-Induced Structural Changes
The mGlu3 receptor, like other class C GPCRs, is a dimeric protein with a modular structure consisting of a large extracellular Venus flytrap (VFT) domain, a cysteine-rich domain (CRD), and a transmembrane domain (TMD) composed of seven transmembrane helices. researchgate.netnih.gov Agonist binding to the VFT domain induces conformational changes that are propagated through the CRD to the TMD, ultimately leading to receptor activation and downstream signaling. nih.govresearchgate.net
In the presence of this compound, the mGlu3 homodimer adopts an agonist-bound state characterized by specific conformational rearrangements. The VFT domains undergo closure upon agonist binding. nih.govresearchgate.net This closure facilitates a compaction of the dimer. The distance between the Lobe 2 regions of the VFT domain in the two subunits decreases significantly in the agonist-bound state compared to the antagonist-bound state. nih.gov Similarly, the distance between the CRDs also decreases. nih.gov These changes in the extracellular domain are coupled to conformational changes in the TMDs. Upon agonist binding, the TMDs undergo an anticlockwise rotation (viewed from the extracellular side) along the C2 symmetry axis, bringing the TM6 helices of the two subunits closer together, forming a TM6-TM6 interface. nih.govresearchgate.net This is distinct from the antagonist-bound state where the TM5 helices are in closest proximity. nih.govresearchgate.net
However, it is notable that in the agonist-bound conformation with this compound, the two TMDs of mGlu3 remain relatively far apart compared to the active states observed in some other mGlus. nih.gov This suggests a potentially unique TMD arrangement for mGlu3 upon agonist binding. nih.gov
Resolution and Validation of Structural Data
The structural models derived from cryo-EM data, such as the PDB entry 7wih which corresponds to the this compound-bound mGlu3 structure, are validated through various methods. ebi.ac.ukexpasy.orgproteopedia.org This typically involves assessing the fit of the atomic model to the experimental electron density map, evaluating the stereochemistry of the model, and comparing it with known structural principles of proteins and GPCRs. The quality of the fitted models is often assessed using metrics like the average Q-score. ebi.ac.uk
Detailed Analysis of Ligand Binding Pocket Residues
The orthosteric binding site for this compound is located within the VFT domain of the mGlu3 receptor, specifically in the cleft between Lobe 1 and Lobe 2. researchgate.net Analysis of the cryo-EM structure reveals the specific amino acid residues that interact with this compound, contributing to its binding affinity and selectivity.
Identification of Critical Binding Interactions with mGlu3 Amino Acid Residues
This compound shares some common interactions with the binding pocket residues also utilized by antagonists. These include interactions with residues such as T174, R68, Q306, and K389 in Lobe 1, and D301 in Lobe 2 of the VFT domain. nih.govresearchgate.net
Beyond these shared interactions, specific residues in the mGlu3 binding pocket are critical for the selective binding and agonism by this compound. The extra m-methoxyphenyl ring of this compound plays a key role in these specific interactions. It forms a π–π interaction with Y150, a cation–π interaction with R277, and hydrogen bonds with S100 and D279. nih.govresearchgate.net Notably, the residue at the position corresponding to D279 in mGlu3 is different in mGlu2 (E273). nih.govresearchgate.net Mutation studies have demonstrated the significance of D279 for the specificity of this compound binding to mGlu3 over mGlu2. nih.govresearchgate.net A mutation of D279 in mGlu3 to glutamic acid (the residue found in mGlu2) significantly decreased the effect of this compound, while the reciprocal mutation in mGlu2 (E273 to aspartic acid) increased the affinity of this compound. nih.govresearchgate.net
Other residues within a 4Å proximity of this compound in the binding pocket have also been identified in structural analyses, providing a more comprehensive picture of the interaction interface. expasy.org
Here is a table summarizing some key mGlu3 residues involved in interactions with this compound:
| mGlu3 Residue | Location (Lobe) | Type of Interaction with this compound | Significance |
| T174 | Lobe 1 | Shared with antagonist nih.govresearchgate.net | Part of general binding pocket |
| R68 | Lobe 1 | Shared with antagonist nih.govresearchgate.net | Part of general binding pocket |
| Q306 | Lobe 1 | Shared with antagonist nih.govresearchgate.net | Part of general binding pocket |
| K389 | Lobe 1 | Shared with antagonist nih.govresearchgate.net | Part of general binding pocket |
| D301 | Lobe 2 | Shared with antagonist nih.govresearchgate.net | Part of general binding pocket |
| Y150 | VFT | π–π interaction nih.govresearchgate.net | Specific to this compound nih.govresearchgate.net |
| R277 | VFT | Cation–π interaction nih.govresearchgate.net | Specific to this compound nih.govresearchgate.net |
| S100 | VFT | Hydrogen bond nih.govresearchgate.net | Specific to this compound nih.govresearchgate.net |
| D279 | VFT | Hydrogen bond nih.govresearchgate.net | Critical for mGlu3 selectivity over mGlu2 nih.govresearchgate.net |
Comparison of Binding Modes with Non-Selective Group II mGlu Receptor Agonists
This compound is a derivative of the non-selective Group II agonist LY354740, which activates both mGlu2 and mGlu3 receptors. nih.govresearchgate.net Comparing the binding mode of this compound with that of non-selective Group II agonists highlights the structural features responsible for this compound's selectivity for mGlu3.
While non-selective agonists bind to the conserved orthosteric site within the VFT domain, the presence of the extra m-methoxyphenyl ring in this compound allows it to engage in additional, specific interactions within the mGlu3 binding pocket, particularly with residues like Y150, R277, S100, and D279. nih.govresearchgate.net These interactions, especially the critical role of D279, contribute significantly to the enhanced affinity and selectivity of this compound for mGlu3 compared to mGlu2. nih.govresearchgate.net The subtle differences in the binding pockets of mGlu2 and mGlu3, despite their high sequence homology in the orthosteric site, are exploited by this compound to achieve selectivity. kcl.ac.uknih.govresearchgate.netdoi.org
Computational Modeling and Molecular Docking Studies of this compound
Computational approaches, including homology modeling and molecular docking, have complemented experimental structural studies in understanding the interaction of this compound with the mGlu3 receptor. nih.govosti.govresearchgate.net These methods are valuable for predicting binding modes, identifying potential interaction sites, and guiding the design of novel ligands.
Computational modeling has been used to build models of the mGlu3 receptor, particularly the extracellular VFT domain, based on available crystal structures of other mGlu receptors. nih.govosti.govresearchgate.net Molecular docking studies then explore the possible orientations and interactions of this compound within the predicted binding pocket of these models. nih.gov
These studies have helped to visualize the predicted interactions between this compound and key residues in the binding site, often corroborating findings from experimental crystallography and cryo-EM. nih.govpatsnap.com Computational methods have been part of the lead optimization process for Group II agonists, contributing to the identification of selective mGlu3 ligands like this compound. nih.govresearchgate.net They can also be used to compare the predicted binding modes of selective agonists like this compound with those of non-selective agonists or antagonists, providing further insights into the molecular basis of selectivity.
While computational studies provide valuable predictions, they are most powerful when integrated with experimental data, such as the cryo-EM structures, to validate the models and refine the understanding of ligand-receptor interactions.
Intracellular Signaling Pathways and Cellular Responses Mediated by Mglu3 Receptor Activation
Modulation of Adenylyl Cyclase Activity
A primary signal transduction mechanism of Group II mGlu receptors, including mGlu3, is the inhibition of adenylyl cyclase activity. nih.govdoi.orgsemanticscholar.orgnih.govnih.gov Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in numerous cellular processes. semanticscholar.org By inhibiting adenylyl cyclase, mGlu3 receptor activation leads to a decrease in intracellular cAMP levels. doi.orgsemanticscholar.orgnih.govnih.gov
Research using LY2794193 has demonstrated this effect. For instance, studies in rat brain slices showed that this compound reduced forskolin-stimulated cAMP formation in cortical slices. semanticscholar.orgnih.gov The extent of this inhibition can vary depending on factors such as age and brain region. semanticscholar.orgnih.gov
Data on this compound's effect on cAMP formation:
| Brain Region (Rat) | Age (Days/Months) | This compound Concentration (µM) | Reduction in Forskolin-Stimulated cAMP Formation (%) | Reference |
| Somatosensory Cortex (Control Wistar) | 25-27 days | 1 | >90 | semanticscholar.orgnih.gov |
| Somatosensory Cortex (Control Wistar) | 6-7 months | 1 | 43 | semanticscholar.orgnih.gov |
| Somatosensory Cortex (WAG/Rij) | 25-27 days | 1 | 65 | nih.gov |
| Somatosensory Cortex (WAG/Rij) | 6-7 months | 1 | Inactive | nih.gov |
| Thalamus (Control Wistar) | 25-27 days | 1 | Trend to reduction (not significant) | semanticscholar.org |
| Thalamus (Control Wistar) | 6-7 months | 1 | Not specified/Inactive (LY379268 shown active) | semanticscholar.org |
| Thalamus (WAG/Rij) | 25-27 days | 1 | Trend to reduction (not significant) | semanticscholar.org |
| Thalamus (WAG/Rij) | 6-7 months | 1 | Not specified/Inactive (LY379268 shown inactive) | semanticscholar.org |
Note: Some data in the source referred to LY379268, a non-selective Group II agonist. Only data explicitly mentioning this compound is included here.
Engagement with Downstream G-Protein Signaling Cascades
mGlu3 receptors, as GPCRs, exert their intracellular effects through coupling with G proteins. nih.govdoi.orgnih.govnih.gov
Gi/o Protein Coupling and Associated Effector Modulation
The primary G protein coupling for Group II mGluRs, including mGlu3, is with Gi/o proteins. nih.govdoi.orgnih.govnih.gov Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, as discussed above. nih.govdoi.orgnih.gov Additionally, Gβγ subunits, which dissociate from the Gi/o protein upon activation, can directly modulate other effector proteins, such as inhibiting voltage-sensitive calcium channels and activating potassium channels. nih.gov These actions contribute to the inhibitory effects often associated with Group II mGluR activation, such as the restraint of neurotransmitter release from presynaptic terminals. portlandpress.comnih.govresearchgate.net
Potential for Alternative G-Protein Coupling in Specific Cell Types
While Gi/o coupling is considered canonical for mGlu3 receptors, there is evidence suggesting the potential for coupling to alternative G proteins in specific cell types or under certain conditions. portlandpress.com Although research specifically on this compound and alternative G-protein coupling is limited in the provided sources, studies on Group II mGluRs in general indicate that they are capable of coupling to Gq in certain contexts, particularly in astrocytes. portlandpress.com This alternative coupling could lead to the activation of phospholipase C (PLC) and subsequent downstream signaling, which is typically associated with Group I mGluRs. nih.govportlandpress.comnih.gov Further research with selective tools like this compound is needed to fully elucidate the extent and conditions under which mGlu3 receptors might engage in alternative G-protein coupling.
Activation of MAP Kinase (MAPK) and Phosphatidylinositol-3-Kinase (PI3K) Pathways
Activation of mGlu3 receptors has been shown to engage the MAPK and PI3K signaling pathways. semanticscholar.orgnih.govuniroma1.itresearchgate.net These pathways are involved in a wide range of cellular processes, including cell growth, differentiation, survival, and synaptic plasticity. semanticscholar.orgnih.govnih.govuniroma1.itresearchgate.net
Studies, particularly in cultured astrocytes, have indicated that mGlu3 receptor activation stimulates both the MAPK and PI3K pathways. semanticscholar.orgnih.govresearchgate.net This engagement appears to be involved in mediating some of the effects of mGlu3 activation, such as the enhancement of glial glutamate (B1630785) transporter expression (GLT-1 and GLAST). semanticscholar.orgnih.gov Research using a non-selective Group II agonist (LY379268) in cultured astrocytes exposed to oxygen/glucose deprivation demonstrated the stimulation of ERK1/2 MAPK and PI3K (Akt) pathways, which was attenuated by specific inhibitors of these pathways. researchgate.net Given that this compound is a selective mGlu3 agonist, similar mechanisms are likely involved in the effects observed with this compound. semanticscholar.orgnih.gov
Regulation of Intracellular Calcium (Ca2+) Dynamics
While Group II mGluRs are primarily known for their Gi/o coupling and inhibition of adenylyl cyclase, their activation can also influence intracellular calcium levels. nih.govportlandpress.comnih.govresearchgate.net This influence can be direct, through the modulation of calcium channels by Gβγ subunits, or indirect, through interactions with other signaling pathways. nih.govnih.govresearchgate.net
In neurons, activation of Group II mGluRs can inhibit voltage-sensitive calcium channels via Gβγ subunits, leading to a decrease in calcium influx. nih.govresearchgate.net However, in certain cell types, such as astrocytes, Group II mGluR activation, particularly mGlu2, has been shown to increase intracellular calcium concentration, suggesting potential coupling to Gq or indirect mechanisms. nih.govportlandpress.com
Furthermore, mGlu3 receptors have been reported to functionally associate with mGlu5 receptors, which are Gq-coupled receptors known to increase intracellular calcium through the hydrolysis of phosphatidylinositol and the release of calcium from intracellular stores. semanticscholar.orgresearchgate.netresearchgate.net Activation of mGlu3 receptors in brain slices has been shown to boost mGlu5 receptor signaling, as indicated by measurements of PI hydrolysis. semanticscholar.orgresearchgate.net This suggests that this compound, by activating mGlu3, could indirectly influence intracellular calcium dynamics by potentiating mGlu5-mediated calcium release. semanticscholar.orgresearchgate.net
Data related to mGlu3-mediated PI hydrolysis (indicative of Gq coupling/mGlu5 interaction):
| Brain Region (Rat) | Agonist | Effect on DHPG-stimulated PI hydrolysis | Reference |
| Cortex | This compound | Boosted mGlu5-mediated PI hydrolysis (in young rats) | nih.govresearchgate.net |
| Thalamus | This compound | Did not boost mGlu5-mediated PI hydrolysis | nih.gov |
This indicates that the effect of this compound on calcium dynamics via interaction with mGlu5 receptors may be brain region-dependent.
Neurobiological and Cellular Effects of Ly2794193 in Research Models
Impact on Glial Cell Function and Gene Expression
Glial cells, including astrocytes and microglia, play crucial roles in supporting neuronal function, maintaining homeostasis, and modulating neuroinflammation within the central nervous system. mdpi.comnih.govfrontiersin.org LY2794193 has been shown to influence the activity and gene expression profiles of these cells.
Modulation of Glial Glutamate (B1630785) Transporters (GAT1, GLAST, GLT-1)
Glutamate transporters are essential for clearing excess glutamate from the synaptic cleft, thereby preventing excitotoxicity and maintaining proper synaptic function. frontiersin.org Astrocytes are the primary cells responsible for the uptake of glutamate via transporters like GLAST (EAAT1) and GLT-1 (EAAT2), while GAT1 is a major GABA transporter also found in astrocytes and neurons. frontiersin.org
Research indicates that this compound can enhance the protein levels of key glial glutamate transporters. In symptomatic WAG/Rij rats, a model of absence epilepsy, treatment with this compound increased GAT1, GLAST, and GLT-1 protein levels in the thalamus and somatosensory cortex. researchgate.netsemanticscholar.orgnih.govtargetmol.com This effect on glutamate transporters may contribute to enhanced synaptic clearance of glutamate, potentially restraining overexcitation within neural circuits. semanticscholar.orgnih.gov The upregulation of GLAST and GLT-1 induced by this compound in cultured astrocytes may be mediated by the MAPK and PI3K pathways. nih.gov
Data on the effect of this compound on glutamate transporter protein levels in WAG/Rij rats:
| Transporter | Brain Region | Effect of this compound |
| GAT1 | Thalamus | Enhanced protein levels researchgate.netsemanticscholar.orgnih.gov |
| GAT1 | Somatosensory Cortex | Enhanced protein levels researchgate.netsemanticscholar.orgnih.gov |
| GLAST | Thalamus | Enhanced protein levels researchgate.netsemanticscholar.orgnih.gov |
| GLAST | Somatosensory Cortex | Enhanced protein levels researchgate.netsemanticscholar.orgnih.gov |
| GLT-1 | Thalamus | Enhanced protein levels researchgate.netsemanticscholar.orgnih.gov |
| GLT-1 | Somatosensory Cortex | Enhanced protein levels researchgate.netsemanticscholar.orgnih.gov |
Influence on Neurotrophic Factor Production (e.g., TGF-β, GDNF) in Astrocytes and Neurons
Neurotrophic factors are crucial for neuronal survival, growth, and differentiation. genscript.com mGlu3 receptors are known to be involved in stimulating the production of neurotrophic factors in glial cells and neurons. frontiersin.orgresearchgate.net
Activation of mGlu3 receptors in astrocytes has been shown to enhance the production of transforming growth factor-beta (TGF-β). frontiersin.orgresearchgate.net Similarly, activation of mGlu3 receptors in neurons can stimulate the production of glial cell line-derived neurotrophic factor (GDNF). frontiersin.org Both GDNF and TGF-β are considered neuroprotective, and GDNF's neuroprotective action may require the presence of TGF-β. frontiersin.orgresearchgate.net Studies suggest that the control of TGF-β and GDNF production is under the influence of mGlu3 receptors and may mediate the neuroprotective activity observed in various models of neurodegenerative disorders. researchgate.net
Effects on Microglial Phenotype and Neuroinflammatory Responses
Microglia are the primary immune cells in the CNS and play a critical role in neuroinflammatory responses. mdpi.comnih.gov Microglia can adopt different phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/neuroprotective (M2). mdpi.comnih.gov
Activation of mGlu3 receptors has been linked to an anti-inflammatory phenotype in microglia. frontiersin.orgresearchgate.net In contrast, activation of mGlu2 receptors may promote a pro-inflammatory and neurotoxic microglial phenotype. frontiersin.org Research in a rat model of intrauterine growth restriction associated with neuroinflammation demonstrated that mGlu3 receptors were down-regulated in microglial cells, and their activation with an agonist restrained inflammation. semanticscholar.orgnih.gov This anti-inflammatory activity of mGlu3 receptor activation may contribute to the beneficial effects observed with this compound in certain neurological conditions. semanticscholar.orgnih.gov Studies using genetic deletion or pharmacological blockade of mGlu3 receptors have also been shown to induce an inflammatory phenotype in microglia. frontiersin.org
Modulation of Neuronal Excitability and Synaptic Transmission
Neuronal excitability and synaptic transmission are fundamental processes underlying brain function. nih.govfrontiersin.org Metabotropic glutamate receptors, including mGlu3 receptors, play a neuromodulatory role by influencing these processes through G protein-coupled signaling pathways. abcam.cnresearchgate.netfrontiersin.org
Influence on Synaptic Plasticity Mechanisms, including Long-Term Potentiation
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is considered a cellular basis for learning and memory. lumenlearning.comuq.edu.aukhanacademy.org Long-term potentiation (LTP) is a form of synaptic plasticity characterized by a persistent strengthening of synaptic connections. lumenlearning.comuq.edu.aunih.gov
Metabotropic glutamate receptors are known to modulate synaptic transmission and plasticity. abcam.cnresearchgate.netfrontiersin.orgnih.gov While the search results mention that mGlu3 receptors are present in preterminal regions of axons where they inhibit neurotransmitter release, and also in dendritic spines where they can boost mGlu5 receptor signaling, there is no direct information regarding the specific effects of this compound on LTP or other forms of synaptic plasticity in the provided context. nih.gov However, the involvement of mGlu3 receptors in mechanisms of activity-dependent synaptic plasticity has been suggested. researchgate.net
Receptor Localization and Functional Partnership with Other Receptors
Metabotropic glutamate receptors, including mGlu3 receptors, are G protein-coupled receptors that play diverse roles in modulating synaptic transmission and neuronal excitability in the central nervous system wikipedia.orgresearchgate.net. Their specific cellular localization within the synapse and their ability to form functional partnerships with other receptors are key determinants of their physiological effects.
Functional Interactions with mGlu5 Receptors in Synaptic Plasticity
A key finding from research utilizing selective pharmacological tools like this compound is the demonstration of a functional partnership between postsynaptic mGlu3 and mGlu5 receptors, particularly in the context of synaptic plasticity zhanggroup.orgzhanggroup.orginvivochem.cnnus.edu.sg. This interaction has been observed in research models in brain regions critical for learning and memory, such as the cerebral cortex and hippocampus zhanggroup.orgzhanggroup.orginvivochem.cnnus.edu.sg.
The functional interaction involves mGlu3 receptor activation amplifying mGlu5 receptor-mediated signaling zhanggroup.orgzhanggroup.orginvivochem.cnnus.edu.sgidrblab.net. Studies measuring phosphatidylinositol (PI) hydrolysis, a downstream signaling event of Gq/11-coupled mGlu5 receptors, have shown that mGlu3 receptor activation boosts this response zhanggroup.orginvivochem.cnnus.edu.sg. This suggests that postsynaptic mGlu3 receptors can potentiate the intracellular signaling cascade initiated by mGlu5 receptor activation.
This functional cross-talk between mGlu3 and mGlu5 receptors is implicated in mediating different forms of activity-dependent synaptic plasticity zhanggroup.orgzhanggroup.orginvivochem.cnnus.edu.sg. For instance, research in hippocampal slices from research models has revealed that mGlu3 receptor activation can induce metaplastic changes that bias afferent stimulation towards inducing long-term potentiation (LTP), a cellular mechanism underlying learning and memory invivochem.cn. This effect was found to be dependent on mGlu5 receptor signaling, involving an endocannabinoid-mediated disinhibitory mechanism invivochem.cn. Genetic deletion studies targeting mGlu3 or mGlu5 receptors in hippocampal pyramidal cells have further supported the necessity of both receptors for this form of metaplasticity and enhanced cognitive function in research models invivochem.cn.
The interaction between mGlu3 and mGlu5 receptors is not limited to synaptic plasticity but is also relevant to mechanisms of neuronal toxicity zhanggroup.org. This highlights the intricate balance and widespread influence of this receptor partnership in regulating neuronal function and survival in research models zhanggroup.org.
Research using this compound in animal models of neurological conditions has further underscored the importance of mGlu3 receptor activation and its potential interaction with mGlu5 receptors. For example, in the WAG/Rij rat model of absence epilepsy, treatment with this compound reduced absence seizures and depressive-like behavior zhanggroup.orgwikipedia.orgnih.govnus.edu.sg. This effect was associated with enhanced levels of glial glutamate transporters, such as GAT1, GLAST, and GLT-1, in the thalamus and somatosensory cortex zhanggroup.orgwikipedia.orgnih.govnus.edu.sg. While the primary focus here is on neuronal interactions, the observed effects on glial transporters might indirectly influence synaptic function and could potentially be part of a broader network modulation involving both neuronal and glial mGlu3 receptors and their interactions.
Preclinical Research Applications of Ly2794193 in Animal Models
Investigation of Cortico-Thalamo-Cortical Circuitry Modulation
The cortico-thalamo-cortical (CTC) circuit is a critical neural network involved in various brain functions, and its dysfunction has been implicated in several neurological disorders, including absence epilepsy. nih.govfrontiersin.org Research has explored the ability of LY2794193 to modulate the activity of this circuit. Studies in WAG/Rij rats, a model of absence epilepsy characterized by spike-wave discharges (SWDs) in the CTC network, have shown that this compound can affect the number and duration of these SWDs. nih.govnih.govsemanticscholar.orgresearchgate.netuni.lupatsnap.com This suggests that mGlu3 receptors, modulated by this compound, play a role in the activity of the CTC circuit underlying absence seizures. nih.govnih.govsemanticscholar.orgresearchgate.netuni.lupatsnap.com
Effects on Brain Region-Specific Protein and mRNA Levels
Preclinical studies have investigated the impact of this compound on the levels of specific proteins and mRNA in different brain regions, particularly in the context of its therapeutic targets. In WAG/Rij rats, treatment with this compound has been shown to enhance the protein levels of GAT1, GLAST, and GLT-1 in the thalamus and somatosensory cortex. nih.govnih.govsemanticscholar.orgresearchgate.netuni.lupatsnap.comresearchgate.net These proteins are involved in the transport and regulation of glutamate (B1630785) and GABA, neurotransmitters crucial for the balance of excitation and inhibition within the CTC circuit. nih.govnih.govsemanticscholar.orgresearchgate.net
Furthermore, studies have examined mGlu3 receptor protein and mRNA levels in specific brain regions of animal models. In WAG/Rij rats, reduced mGlu3 protein levels have been observed in the thalamus and somatosensory cortex compared to control rats, at both pre-symptomatic and symptomatic stages. nih.govnih.govsemanticscholar.orgresearchgate.netuni.lu While mGlu3 mRNA levels in the thalamus were significantly reduced in pre-symptomatic WAG/Rij rats compared to controls, this difference was not statistically significant in symptomatic rats. semanticscholar.orgresearchgate.net
The following table summarizes the observed changes in protein and mRNA levels in WAG/Rij rats:
| Molecule | Brain Region | WAG/Rij vs Control (Protein) | WAG/Rij vs Control (mRNA) | Effect of this compound Treatment (Protein) |
| mGlu3 Receptor | Thalamus | Reduced nih.govnih.govsemanticscholar.orgresearchgate.netuni.lu | Reduced (pre-symptomatic) semanticscholar.orgresearchgate.net | Not specified in search results |
| mGlu3 Receptor | Somatosensory Cortex | Reduced (pre-symptomatic) semanticscholar.orgresearchgate.net | No significant difference (symptomatic) semanticscholar.orgresearchgate.net | Not specified in search results |
| GAT1 | Thalamus | Not specified in search results | Not specified in search results | Enhanced nih.govnih.govsemanticscholar.orgresearchgate.netuni.lupatsnap.comresearchgate.net |
| GLAST | Thalamus | Not specified in search results | Not specified in search results | Enhanced nih.govnih.govsemanticscholar.orgresearchgate.netuni.lupatsnap.comresearchgate.net |
| GLT-1 | Thalamus | Not specified in search results | Not specified in search results | Enhanced nih.govnih.govsemanticscholar.orgresearchgate.netuni.lupatsnap.comresearchgate.net |
| GAT1 | Somatosensory Cortex | Not specified in search results | Not specified in search results | Enhanced nih.govnih.govsemanticscholar.orgresearchgate.netuni.lupatsnap.comresearchgate.net |
| GLAST | Somatosensory Cortex | Not specified in search results | Not specified in search results | Enhanced nih.govnih.govsemanticscholar.orgresearchgate.netuni.lupatsnap.comresearchgate.net |
| GLT-1 | Somatosensory Cortex | Not specified in search results | Not specified in search results | Enhanced nih.govnih.govsemanticscholar.orgresearchgate.netuni.lupatsnap.comresearchgate.net |
Role in Modulating Dopaminergic Neuron Activity
Research has also investigated the influence of this compound on dopaminergic neuron activity. Studies in mice have explored the impact of this compound, as a selective mGlu3 agonist, on the activity of dopamine (B1211576) neurons in the ventral tegmental area (VTA). researchgate.net These studies suggest that activation of mGlu3 receptors can restore hyperdopaminergic VTA activity towards baseline levels in certain experimental conditions. researchgate.net This modulation of dopaminergic activity may have implications for conditions involving dysregulation of the dopaminergic system. researchgate.netnih.gov
Application in Experimental Models of Neurological and Psychiatric Conditions
This compound has been applied in various experimental animal models to explore its potential therapeutic utility in neurological and psychiatric disorders. nih.govnih.govsemanticscholar.orgresearchgate.netuni.luresearchgate.netresearchgate.net
Research into Absence Seizure Models
A significant area of research for this compound has been in animal models of absence epilepsy. As mentioned earlier, studies in WAG/Rij rats have demonstrated that treatment with this compound reduced the number and duration of absence seizures, characterized by SWDs. nih.govnih.govsemanticscholar.orgresearchgate.netuni.lupatsnap.com This finding supports the hypothesis that selective activation of mGlu3 receptors could be a promising therapeutic strategy for absence epilepsy. nih.govnih.govsemanticscholar.orgresearchgate.netuni.lupatsnap.com
Studies in Models of Cognitive Deficits
Preclinical research suggests that mGlu3 receptors play a role in cognitive function, and their modulation could be beneficial in conditions associated with cognitive deficits. nih.govresearchgate.netresearchgate.net Studies utilizing this compound have explored this potential. Activation of mGlu3 receptors has been shown to enhance hippocampal-dependent cognition in rodent models, including those modeling schizophrenia-like pathophysiology. nih.govresearchgate.netresearchgate.net This suggests that targeting mGlu3 receptors with agonists like this compound could represent a novel approach for addressing cognitive impairments in neuropsychiatric disorders. nih.govresearchgate.netresearchgate.net
Exploration in Models of Neuroprotection and Ischemic Injury
The neuroprotective potential of targeting mGlu3 receptors has also been investigated in preclinical models, particularly in the context of ischemic injury. nih.govfrontiersin.orgunige.ch Studies using genetic models, such as mice lacking mGlu3 receptors, have provided insights into the role of these receptors in susceptibility to ischemic brain damage. Genetic deletion of mGlu3 receptors has been shown to amplify ischemic brain damage and associated neuroinflammation in mice following induced stroke. frontiersin.orgunige.ch This suggests that endogenous mGlu3 receptors exert a protective effect against ischemic injury. While the direct application of this compound in ischemic injury models is not explicitly detailed in the provided search results, the findings from genetic models support the potential for selective mGlu3 receptor agonists or positive allosteric modulators to be explored for neuroprotection in experimental models of ischemic stroke. frontiersin.orgunige.ch
Structure Activity Relationship Sar and Ligand Design Studies for Mglu3 Agonists
Rational Design and Synthesis Strategies for mGlu3 Selective Compounds
The rational design of selective mGlu3 agonists like LY2794193 has often involved modifying known group II mGlu receptor agonists or exploring novel chemical scaffolds. Early group II agonists, such as LY354740, showed potency but lacked selectivity between mGlu2 and mGlu3. doi.orgwindows.net This lack of selectivity is attributed to the high homology in the orthosteric binding pocket of these two receptor subtypes. doi.org
To achieve mGlu3 selectivity, researchers have employed strategies that go beyond simply targeting the highly conserved orthosteric site. This includes exploring allosteric binding sites, which are less conserved across mGlu receptor subtypes, offering a greater opportunity for selectivity. nih.govoup.com However, this compound is described as an orthosteric agonist, suggesting that selectivity can also be achieved by exploiting subtle differences within or near the orthosteric site through careful structural modifications. nih.govresearchgate.net
Synthesis strategies have involved the preparation of libraries of analogs based on a core scaffold, allowing for systematic exploration of the SAR. Iterative parallel synthesis has been highlighted as a useful approach for optimizing allosteric ligands, particularly due to the "steep" SAR often observed with these compounds, where small structural changes can lead to significant shifts in activity or selectivity. nih.govnih.govresearchgate.net While this compound is an orthosteric agonist, the principle of iterative synthesis is broadly applicable in medicinal chemistry for refining compound properties.
For this compound, the design involved modifying the bicyclo[3.1.0]hexane-2,6-dicarboxylate scaffold, which is present in earlier group II agonists like LY354740. doi.orgnih.gov Specifically, the introduction of a (3-methoxybenzoyl)amino substitution at the C4β-position of this bicyclic core proved crucial for conferring high mGlu3 selectivity. doi.orgnih.gov This highlights a rational design approach where specific substituents are strategically placed to interact favorably or unfavorably with residues in the binding site, thereby influencing selectivity.
Identification of Key Structural Motifs for Potency and Selectivity
The bicyclo[3.1.0]hexane-2,6-dicarboxylate core structure present in this compound and related compounds is a key motif for activity at group II mGlu receptors. doi.orgnih.gov This constrained bicyclic amino acid framework mimics the bioactive conformation of glutamate (B1630785). news-medical.netwindows.nettocris.com
For this compound, the critical structural motif for mGlu3 selectivity lies in the C4β-positioned (3-methoxybenzoyl)amino substituent. doi.orgnih.gov This specific substitution pattern, particularly the orientation and nature of the appended group, is responsible for the compound's high potency and remarkable selectivity for mGlu3 over mGlu2. doi.orgnih.gov
Structural studies, including co-crystallization of mGlu3 receptor domains with agonists like this compound, have provided insights into the molecular basis for this selectivity. The crystal structure of this compound bound to the mGlu3 Venus flytrap (VFT) domain revealed specific interactions between the ligand and residues in the binding pocket. vub.ac.benih.gov The meta-methoxyphenyl substituent of this compound engages in a π–π interaction with Y150, a cation–π interaction with R277, and forms hydrogen bonds with S100 and D279 within the mGlu3 binding site. nih.gov D279 in mGlu3 corresponds to E273 in mGlu2. nih.gov Perturbation of the corresponding arginine residue (R271) in mGlu2 significantly decreases receptor activation, suggesting that differential interactions with this region contribute to selectivity. vub.ac.be The unique interaction network formed by the meta-methoxyphenyl ring of this compound within the mGlu3 binding pocket, which is distinct from interactions in the mGlu2 binding site, is a key determinant of its selectivity. vub.ac.benih.gov
Data from SAR studies on bicyclo[3.1.0]hexane-2,6-dicarboxylate analogs have shown that subtle changes at the C4 position can dramatically alter the pharmacological profile. For instance, a C4α-methyl analog (LY541850) exhibited mGlu2 agonist but mGlu3 antagonist activity, while the C4β-methyl diastereomer showed dual mGlu2/3 agonist activity. doi.orgresearchgate.net This underscores the sensitivity of the SAR at this position and the importance of stereochemistry and substituent identity for determining both potency and selectivity within this scaffold.
Iterative Optimization of mGlu3 Receptor Ligands
The development of this compound involved an iterative optimization process. Starting from less selective group II agonists or related scaffolds, medicinal chemistry efforts focused on systematically modifying the chemical structure and evaluating the resulting compounds for potency and selectivity at mGlu3 receptors. doi.orgnih.gov
This iterative process typically involves:
Design and Synthesis: Based on existing SAR data, structural insights from modeling or crystallography, and chemical feasibility, a series of analogs is designed and synthesized.
Pharmacological Evaluation: The synthesized compounds are tested in vitro for their activity (e.g., potency in functional assays like cAMP inhibition or calcium mobilization) and selectivity at mGlu3 and other mGlu subtypes (especially mGlu2). nih.govguidetopharmacology.org Binding affinity studies are also crucial. nih.govguidetopharmacology.org
SAR Analysis: The biological data is analyzed in conjunction with the structural variations to understand how specific modifications impact potency and selectivity. This analysis helps identify key structural motifs and areas of the molecule that are amenable to further optimization.
Refinement: Based on the SAR analysis, the design is refined, leading to the synthesis of a new generation of analogs aimed at improving desired properties, such as potency, selectivity, or pharmacokinetic profile.
For this compound, this iterative approach, focusing on modifications of the bicyclo[3.1.0]hexane scaffold, particularly at the C4 position, allowed researchers to identify the specific (3-methoxybenzoyl)amino substitution that conferred high mGlu3 selectivity. doi.orgnih.gov The steep nature of the SAR for allosteric modulators has been noted, and while this compound is an orthosteric agonist, the principle of iterative refinement based on subtle structural changes and their pharmacological consequences is central to its discovery. nih.govnih.govresearchgate.net
Development of Novel Chemical Scaffolds for mGlu3 Receptor Modulation
While this compound is based on a bicyclic amino acid scaffold related to earlier group II agonists, research into mGlu3 receptor modulation also involves the exploration of novel chemical scaffolds, particularly for allosteric modulators. oup.comnih.govresearchgate.net The less conserved nature of allosteric sites compared to the orthosteric site makes them attractive targets for developing subtype-selective ligands. nih.govoup.com
Studies have explored various chemotypes for their ability to modulate mGlu3 activity, often starting from hits identified through high-throughput screening or by modifying scaffolds known to interact with other mGlu subtypes. nih.govresearchgate.net For example, some mGlu5 positive allosteric modulator (PAM) chemotypes have shown the propensity for "molecular switches," where subtle structural changes can lead to a change in pharmacological profile, including a shift in subtype selectivity or mode of action (e.g., from PAM to negative allosteric modulator (NAM)). nih.govresearchgate.netresearchgate.net This has allowed for the development of mGlu3 NAMs from scaffolds initially identified as mGlu5 PAMs. nih.govresearchgate.net
Although this compound is an orthosteric agonist, the broader field of mGlu3 ligand discovery continues to investigate diverse chemical scaffolds and mechanisms of action (orthosteric agonism/antagonism, allosteric modulation) to identify compounds with improved properties and selectivity. The challenges in achieving mGlu2/mGlu3 selectivity with orthosteric ligands have further driven the search for novel allosteric modulators and the exploration of new chemical space.
Q & A
Q. What is the molecular mechanism underlying LY2794193's selective activation of mGlu3 over mGlu2 receptors?
this compound stabilizes the active conformation of mGlu3 through structural interactions: its phenyl substituent displaces R277 while maintaining a cation-π interaction with Y150, preserving the coiled-coil structure of the receptor's extracellular domain. In contrast, similar substitutions in mGlu2 disrupt ligand binding and receptor activation due to differences in residue positioning (e.g., R271 in mGlu2 vs. R277 in mGlu3). Methodologically, selectivity can be assessed via comparative binding assays (Ki values: 0.927 nM for mGlu3 vs. 412 nM for mGlu2) and functional EC50 measurements (0.47 nM for mGlu3 vs. 47.5 nM for mGlu2) .
Q. Which in vitro models are most suitable for evaluating this compound's pharmacological effects in neurological research?
- HEK293 cells : Used to study receptor activation kinetics and downstream signaling pathways due to their compatibility with transient transfection of mGlu receptors .
- Cancer organoids : Provide physiologically relevant 3D models for assessing this compound's efficacy in heterogeneous tumor environments, particularly for studying receptor-mediated pathways in oncology .
- Primary neuronal cultures : Enable investigation of this compound's effects on glutamate transporter expression (e.g., GLT-1, GLAST) and synaptic activity .
Advanced Research Questions
Q. How can researchers resolve dose-dependent contradictions in this compound's antiepileptic efficacy observed in WAG/Rij rat models?
In preclinical epilepsy studies, 10 mg/kg this compound reduced spike-wave discharges (SWDs) rapidly (peak at 60 min), while 1 mg/kg showed delayed but sustained effects. To address this paradox:
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target engagement.
- Analyze time-dependent changes in glutamate transporter expression (e.g., GLT-1 upregulation in the thalamus) via immunoblotting, as transporter dynamics may explain delayed efficacy .
- Use EEG telemetry to monitor long-term SWD modulation and differentiate acute vs. chronic effects .
Q. What experimental strategies are recommended to study this compound's impact on receptor dimerization and activation in mGlu3?
- Cryo-EM or X-ray crystallography : Resolve structural changes in mGlu3's extracellular domain and 7-transmembrane (7TM) regions upon this compound binding. Notably, mGlu3's 7TM domains remain spatially separated even after agonist binding, unlike other Class C GPCRs .
- BRET/FRET assays : Quantify receptor dimerization dynamics in live cells by tagging mGlu3 subunits with luminescent/fluorescent reporters .
- Mutagenesis studies : Validate critical residues (e.g., Y150, R277) by introducing point mutations and assessing ligand binding affinity via radiolabeled assays .
Q. How should researchers design translational studies to bridge in vitro findings and in vivo outcomes for this compound?
- Dose optimization : Use interspecies allometric scaling to translate rodent doses (e.g., 1–10 mg/kg in rats) to human-equivalent doses while accounting for metabolic differences.
- Biomarker integration : Measure cerebrospinal fluid (CSF) glutamate levels or peripheral GLT-1 expression as surrogate markers of target engagement .
- Behavioral endpoints : Combine EEG recordings with forced swim tests (for depressive-like behavior) in rodent models to assess dual efficacy in epilepsy and comorbid conditions .
Methodological Considerations
Q. What techniques are essential for analyzing this compound's effects on glutamate transporter expression in neural tissues?
- Immunoblotting : Quantify GLT-1 and GLAST protein levels in brain regions (e.g., thalamus, somatosensory cortex) post-treatment. Normalize to housekeeping proteins (e.g., β-actin) and use densitometric analysis for semi-quantification .
- Immunohistochemistry : Localize transporter expression changes to specific cell types (e.g., astrocytes) in fixed tissue sections .
- RNA-seq/qPCR : Assess transcriptional regulation of transporter genes (e.g., SLC1A2 for GLT-1) to distinguish direct vs. indirect effects .
Q. How can researchers address variability in this compound's pharmacokinetic profile across preclinical models?
- LC-MS/MS : Quantify drug concentrations in plasma and brain homogenates to establish blood-brain barrier penetration and tissue distribution .
- Microdialysis : Monitor extracellular glutamate levels in real-time within target brain regions (e.g., thalamus) to correlate drug levels with pharmacodynamic effects .
- Population PK modeling : Account for inter-individual variability in drug clearance and volume of distribution using nonlinear mixed-effects models (e.g., NONMEM) .
Data Interpretation and Contradictions
Q. How should conflicting results about this compound's effects on mitotic spindle dynamics be reconciled?
- Context-specific assays : Repeat experiments in cancer vs. non-cancer cell lines to determine if effects are cell-type-dependent.
- High-content imaging : Use automated microscopy to quantify spindle defects and aneuploidy rates post-treatment, ensuring standardized mitotic staging .
- Kinase activity profiling : Screen this compound against kinase panels to rule out off-target interactions (e.g., Aurora kinases) that may indirectly affect mitosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
